molecular formula C14H21BN2O3 B3112666 1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 191171-49-0

1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B3112666
CAS No.: 191171-49-0
M. Wt: 276.14 g/mol
InChI Key: KNKHLDGDIHJRFI-UHFFFAOYSA-N
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Description

“1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a chemical compound with the empirical formula C18H29BN2O2 . It appears as a colorless to yellow liquid or semi-solid .


Molecular Structure Analysis

The molecular weight of this compound is 316.25 . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved information.


Chemical Reactions Analysis

This compound could potentially undergo various chemical reactions. For instance, it might be involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It could also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 316.25 and appears as a colorless to yellow liquid or semi-solid . Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved information.

Scientific Research Applications

Overview

1-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound with potential applications in various fields of scientific research. While the direct literature specifically addressing this compound's applications is not readily available, insights can be drawn from research on related urea derivatives and their roles in scientific applications. This exploration will touch on the relevance of urea derivatives in agriculture, biotechnology, and materials science, excluding aspects related to drug use, dosage, and side effects as per the requirements.

Urea Derivatives in Agriculture

Urea derivatives, including compounds similar to the one , have been extensively researched for their slow-release fertilizer properties. Ureaform, a condensation product of urea and formaldehyde, showcases how urea derivatives can offer controlled nitrogen release, crucial for sustainable agriculture. This controlled release helps in meeting the nitrogen needs of plants over extended periods, reducing the leaching of nitrogen into waterways and minimizing environmental pollution (A. Alexander & H. Helm, 1990).

Biotechnological Applications

In biotechnology, urea derivatives serve as critical components in biosensors designed to detect and quantify urea concentration. Such biosensors have broad applications, including medical diagnostics and environmental monitoring. The unique properties of urea derivatives allow for the development of sensitive, selective, and stable biosensing platforms (S. Botewad et al., 2021).

Materials Science and Industrial Applications

Urea derivatives are also explored in materials science for their potential in creating novel materials and coatings. For instance, urea-based compounds have been utilized in electrochemical surface finishing and energy storage technologies. The versatility and stability of these compounds make them suitable for developing advanced materials with specific functionalities, including catalysis and energy conversion (T. Tsuda, G. Stafford, & C. Hussey, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with appropriate personal protective equipment .

Properties

IUPAC Name

1-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-11(9-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKHLDGDIHJRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared as described for 1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-3-(2,2,2-trifluoro-ethyl)-urea (I6), substituting methylamine in THF (2M) for 2,2,2-trifluoroethyl amine in Step 1. 1H NMR (400 MHz, CDCl3): 7.59-7.53 (2H, m), 7.50 (1H, d), 7.34 (1H, t), 2.83 (3H, s), 1.33 (12H, s).
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Synthesis routes and methods II

Procedure details

Methyl amine (2.0 M in THF) was added to a solution of 2-(3-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.49 g, 2.0 mmol) and in tetrahydrofuran (6.0 mL) at 0° C. The mixture was stirred at this temperature for 5 min, then at r.t. for 2 h. The mixture was diluted with ethyl acetate, washed with water, 1N HCl aq. and brine, dried over Na2SO4, filtered and concentrated under reduced pressure to provide the desired product which was directly used in next step without further purification. LCMS (M+H)+: m/z=277.1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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